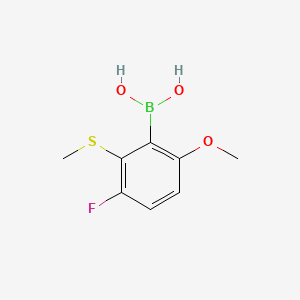(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid
CAS No.:
Cat. No.: VC18790537
Molecular Formula: C8H10BFO3S
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10BFO3S |
|---|---|
| Molecular Weight | 216.04 g/mol |
| IUPAC Name | (3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |
| Standard InChI Key | BUSBJWCRRYCNRO-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=CC(=C1SC)F)OC)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a phenyl ring substituted with three distinct functional groups: a boronic acid (-B(OH)₂) at position 1, a fluorine atom at position 3, a methoxy group (-OCH₃) at position 6, and a methylthio group (-SCH₃) at position 2. This arrangement confers unique electronic and steric properties that influence its reactivity in cross-coupling reactions.
Table 1: Key Physicochemical Parameters
The fluorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, enhancing the boronic acid’s reactivity in Suzuki-Miyaura couplings . The methylthio group contributes steric bulk, potentially modulating reaction kinetics .
Critical parameters include temperature control during lithiation (-78°C to prevent side reactions) and stoichiometric precision to avoid overboronation. Yields for analogous reactions range from 47% to 60%, depending on substituent effects .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound is primed for palladium-catalyzed couplings with aryl halides. The fluorine and methoxy groups enhance electrophilicity at the boron center, facilitating transmetalation steps . For example, coupling with 4-bromo-6-(trifluoromethyl)-1H-indazole could yield biaryl derivatives with potential pharmacological activity .
Chan-Lam Amination
The methylthio group’s moderate directing ability may enable copper-mediated C–N bond formation with amines, though this application remains speculative without direct evidence.
| Aspect | Guideline |
|---|---|
| Storage | Room temperature, inert atmosphere |
| HazMat Classification | Likely Class 6.1 (toxic) |
| Personal Protective Equipment | Gloves, lab coat, eye protection |
HazMat fees for international shipping of similar compounds range from USD 150+ for Class 6.1 materials .
Future Perspectives
Further research should prioritize:
-
Optimized Synthesis: Developing one-pot methodologies to improve yield and purity.
-
Catalytic Screening: Testing palladium and nickel catalysts for coupling efficiency.
-
Pharmacological Profiling: Evaluating derived biaryls as kinase inhibitors or antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume